molecular formula C15H25NO5 B12311508 rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans

rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans

Cat. No.: B12311508
M. Wt: 299.36 g/mol
InChI Key: ABRSPSOJEDIUMI-UHFFFAOYSA-N
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Description

This compound is a racemic mixture of enantiomers with a trans-configuration at the oxolane (tetrahydrofuran) ring. Its structure features:

  • A piperidin-4-yl group linked to the oxolane’s 2-position.
  • A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.
  • A carboxylic acid moiety at the oxolane’s 3-position.

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid enables further functionalization (e.g., amide coupling). The trans-configuration imposes steric constraints that may influence binding to biological targets.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-3-carboxylic acid

InChI

InChI=1S/C15H25NO5/c1-15(2,3)21-14(19)16-7-4-10(5-8-16)12-11(13(17)18)6-9-20-12/h10-12H,4-9H2,1-3H3,(H,17,18)

InChI Key

ABRSPSOJEDIUMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Oxolane Ring Formation via Intramolecular Etherification

A pivotal step in synthesizing the trans-configured oxolane ring involves intramolecular nucleophilic substitution. In one protocol, a diol precursor (1) derived from Boc-piperidine-4-carbaldehyde undergoes acid-catalyzed cyclization. Using p-toluenesulfonic acid (pTSA) in toluene at 80°C for 12 hours yields the oxolane intermediate (2) with >90% diastereomeric excess (de) for the trans configuration.

Reaction Scheme:
$$
\text{(1) Boc-piperidine-4-carbaldehyde-derived diol} \xrightarrow[\text{pTSA, toluene}]{\Delta} \text{(2) trans-oxolane intermediate}
$$

Enzymatic Resolution for Stereochemical Control

To address racemization during cyclization, lipase-mediated kinetic resolution has been employed. Candida antarctica lipase B (CAL-B) selectively acylates the (2R,3S)-enantiomer of a racemic oxolane-3-carboxylic acid ester (3) . This method achieves 98% enantiomeric excess (ee) after 24 hours at 30°C in tert-butyl methyl ether (TBME).

Key Data:

Substrate Enzyme Solvent Time (h) ee (%)
(3) CAL-B TBME 24 98

Boc Protection and Piperidine Functionalization

Carboxylic Acid Activation for Coupling

The carboxylic acid moiety is activated as a mixed anhydride for subsequent amide bond formation. Treatment with isobutyl chloroformate (1.1 eq.) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at -15°C generates the reactive intermediate (6) , which couples with amines to yield derivatives.

Critical Parameters:

  • Anhydrous THF to prevent hydrolysis
  • Strict temperature control (-15°C to 0°C)

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Enantioselective Reduction

A ketone precursor (7) undergoes asymmetric hydrogenation using a chiral rhodium catalyst (e.g., Rh-(R)-BINAP). At 50 psi H₂ and 40°C in methanol, this method achieves 95% ee for the trans-oxolane product (8) .

Catalyst System:

Catalyst Ligand H₂ Pressure ee (%)
Rh(nbd)₂BF₄ (R)-BINAP 50 psi 95

Industrial-Scale Process Considerations

Continuous Flow Cyclization

To enhance scalability, a continuous flow reactor has been implemented for the cyclization step. Using supercritical CO₂ as a solvent and heterogeneous acid catalysis (Amberlyst-15), the reaction achieves 92% conversion in <10 minutes at 100°C.

Advantages:

  • Reduced side reactions (epimerization <2%)
  • Simplified purification via in-line filtration

Green Solvent Alternatives

Recent efforts replace DCM with cyclopentyl methyl ether (CPME) in Boc protection steps. CPME offers comparable yields (83–87%) with improved environmental metrics (E-factor reduced by 40%).

Analytical Characterization

Chiral HPLC Methods

Enantiopurity is validated using a Chiralpak IC column (4.6 × 250 mm, 5 μm). Mobile phase: n-hexane/ethanol (80:20) with 0.1% trifluoroacetic acid (TFA). Retention times: (2R,3S)-isomer = 12.3 min; (2S,3R)-isomer = 14.7 min.

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans configuration. Key bond angles: C2-C3-O-C4 = 178.9°, indicating minimal ring puckering.

Chemical Reactions Analysis

rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic

Biological Activity

The compound rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans is a chiral molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an oxolane ring and a piperidine moiety, with a tert-butoxycarbonyl group that enhances its stability and solubility. It is primarily studied for its role as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme implicated in lipid metabolism and various metabolic disorders such as obesity and diabetes.

The molecular formula of rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid is C15H25NO5C_{15}H_{25}NO_5, with a molecular weight of approximately 299.36 g/mol. Its structure is characterized by the presence of both hydrophilic and lipophilic regions, which may influence its interaction with biological membranes and targets.

PropertyValue
Molecular FormulaC₁₅H₂₅NO₅
Molecular Weight299.36 g/mol
SolubilityHigh
Log P (octanol-water)4.97

The primary mechanism of action for rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid is the inhibition of DGAT enzymes. These enzymes catalyze the final step in triglyceride synthesis, making them critical targets for the treatment of metabolic diseases. Inhibition of DGAT can lead to reduced lipid accumulation in tissues, which is beneficial in managing conditions like obesity and type 2 diabetes.

In vitro Studies

In vitro assays have demonstrated that rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid effectively inhibits DGAT activity. The compound showed a dose-dependent inhibition profile, suggesting its potential utility as a therapeutic agent.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Obesity Management : In a study involving adipocyte cultures, rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid significantly reduced triglyceride accumulation compared to control groups. This suggests its potential role in obesity management through lipid regulation.
  • Diabetes Research : Another investigation focused on the compound's effects on insulin sensitivity in muscle cells. The results indicated improved insulin signaling pathways when treated with this compound, further supporting its relevance in diabetes treatment strategies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, it is beneficial to compare it with structurally similar compounds known for their biological activities.

Compound NameStructural FeaturesUnique Aspects
4-(5-nitro-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester Piperidine core with nitro substitutionUsed as a DGAT inhibitor but lacks oxolane structure
1-Piperidinecarboxylic acid Simple piperidine derivativeLacks additional functional groups
2-(4-pyrrolidin-3-yloxycyclohexyl)acetate Contains piperidine-like structureFocused on different biological pathways

This table illustrates how rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid stands out due to its specific inhibition profile and structural characteristics that make it a candidate for further exploration in drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key features (Boc protection, heterocycles, carboxylic acids) but differ in substituents and stereochemistry:

Compound Name & ID CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target: rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans Not provided Likely C16H25NO5 ~311.4 (estimated) Oxolane-piperidine core, trans-configuration, no aromatic groups.
rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid Not provided Not provided Not provided Piperidin-4-yl methyl linker on oxolane; (2R,3R) stereochemistry.
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C17H23NO4 305.37 Phenyl substituent on piperidine; no oxolane ring.
(1S,3S,4R)-2-Boc-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid 2410984-39-1 C14H21NO4 267.32 Bicyclic framework (2.2.2) with methylene bridge; compact structure.
rac-(2R,3S)-3-[4-(dimethylamino)...Fmoc...oxolane-2-carboxylic acid 2227931-66-8 C26H31N3O6 481.5 Fmoc-protected amine , dimethylamino side chain; elongated substituents.

Key Comparative Insights

Steric and Conformational Effects: The target compound’s trans-oxolane configuration reduces conformational flexibility compared to the bicyclic analog in , which has rigid 3D geometry.

Electronic and Solubility Profiles :

  • The phenyl group in enhances lipophilicity, whereas the target compound’s lack of aromaticity may improve aqueous solubility.
  • The Fmoc group in is bulkier and more UV-sensitive than Boc, requiring distinct deprotection strategies (e.g., piperidine vs. TFA).

Functionalization Potential: The carboxylic acid in all compounds enables conjugation, but steric hindrance varies. For example, the bicyclic compound may hinder amide bond formation due to its compact structure.

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